molecular formula C20H16N2O6 B12451396 (2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid

(2E)-3-({4'-[(2E)-3-Carboxyprop-2-enamido]-[1,1'-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid

Cat. No.: B12451396
M. Wt: 380.3 g/mol
InChI Key: FTLRWRKPUWMOMS-UHFFFAOYSA-N
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Description

(2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a biphenyl group and multiple carboxylic acid and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the biphenyl core, followed by the introduction of the carboxyprop-2-enamido group through a series of coupling reactions. The final step often involves the formation of the carbamoylprop-2-enoic acid moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to minimize by-products and ensure the desired product’s consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, (2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known compound with a similar structure, used as a chemotherapy agent and immune system suppressant.

    Aminopterin: Another similar compound, used in the treatment of certain cancers and autoimmune diseases.

Uniqueness

What sets (2E)-3-({4’-[(2E)-3-Carboxyprop-2-enamido]-[1,1’-biphenyl]-4-YL}carbamoyl)prop-2-enoic acid apart is its unique combination of functional groups and biphenyl core, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-[4-(3-carboxyprop-2-enoylamino)phenyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-17(9-11-19(25)26)21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-18(24)10-12-20(27)28/h1-12H,(H,21,23)(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLRWRKPUWMOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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